molecular formula C10H8ClF3N2O B12739565 (E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-10-9

(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Katalognummer: B12739565
CAS-Nummer: 133662-10-9
Molekulargewicht: 264.63 g/mol
InChI-Schlüssel: YWGPXNZHBHIQSG-GIDUJCDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound that features a trifluoroacetic acid moiety and a hydrazide group attached to a chlorophenyl ethylidene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of trifluoroacetic acid hydrazide with an appropriate chlorophenyl ethylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Trifluoroacetic acid hydrazide and 1-(2-chlorophenyl)ethylidene precursor.

    Reaction Conditions: Solvent (ethanol or methanol), heating (reflux conditions).

    Procedure: The starting materials are mixed in the solvent and heated under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoroacetic acid hydrazide: Shares the trifluoroacetic acid moiety but lacks the chlorophenyl ethylidene structure.

    Chlorophenyl hydrazides: Similar structure but without the trifluoroacetic acid group.

Uniqueness

(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the combination of the trifluoroacetic acid moiety and the chlorophenyl ethylidene structure

Eigenschaften

CAS-Nummer

133662-10-9

Molekularformel

C10H8ClF3N2O

Molekulargewicht

264.63 g/mol

IUPAC-Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H8ClF3N2O/c1-6(7-4-2-3-5-8(7)11)15-16-9(17)10(12,13)14/h2-5H,1H3,(H,16,17)/b15-6+

InChI-Schlüssel

YWGPXNZHBHIQSG-GIDUJCDVSA-N

Isomerische SMILES

C/C(=N\NC(=O)C(F)(F)F)/C1=CC=CC=C1Cl

Kanonische SMILES

CC(=NNC(=O)C(F)(F)F)C1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.